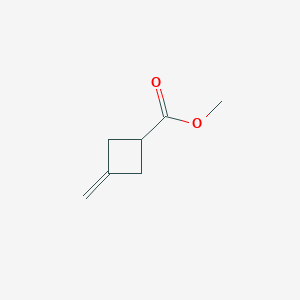

Methyl 3-methylenecyclobutanecarboxylate

Description

Properties

IUPAC Name |

methyl 3-methylidenecyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5-3-6(4-5)7(8)9-2/h6H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWTXCSCDKIANQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=C)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453305 | |

| Record name | Methyl 3-methylenecyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15963-40-3 | |

| Record name | Methyl 3-methylenecyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-methylenecyclobutanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-methylenecyclobutanecarboxylate for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold in Modern Synthesis

Methyl 3-methylenecyclobutanecarboxylate (CAS No. 15963-40-3) is a fascinating and highly versatile building block in the landscape of organic synthesis.[1] Its unique strained cyclobutane ring, coupled with a reactive exocyclic double bond and a functionalizable ester group, presents a trifecta of opportunities for chemists to construct complex molecular architectures. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental properties to its applications, with a particular focus on its burgeoning role in pharmaceutical research and development. The insights provided herein are curated to empower researchers to harness the full potential of this remarkable molecule.

Core Properties and Identification

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe utilization in any synthetic endeavor. The key identifiers and properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 15963-40-3 | [1] |

| Molecular Formula | C₇H₁₀O₂ | [1] |

| Molecular Weight | 126.15 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

Synthesis and Mechanistic Considerations

While multiple synthetic routes to cyclobutane derivatives exist, the preparation of this compound often involves strategic cyclization and functional group manipulation. A representative, though not exhaustive, synthetic approach is outlined below. The causality behind the choice of reagents and conditions is critical for achieving optimal yields and purity.

Illustrative Synthetic Protocol: A Step-by-Step Methodology

A generalized procedure based on common organic transformations is provided for illustrative purposes. Researchers should consult peer-reviewed literature for specific, validated protocols.

-

[2+2] Cycloaddition: A common strategy for constructing the cyclobutane core is the [2+2] cycloaddition of an appropriate allene with an acrylic ester derivative. The choice of catalyst, often a Lewis acid, is crucial to control the regioselectivity and stereoselectivity of the reaction. The orbital symmetry rules (Woodward-Hoffmann rules) govern this pericyclic reaction, dictating the suprafacial or antarafacial approach of the reacting components.

-

Esterification: If the cyclobutane ring is formed with a carboxylic acid moiety, a subsequent esterification step is required. The Fischer esterification, employing methanol in the presence of a strong acid catalyst like sulfuric acid, is a classic and effective method.[2] The reaction is an equilibrium process, and driving it to completion often involves removing water or using an excess of methanol.

-

Purification: Purification is typically achieved through distillation or column chromatography. The choice of solvent system for chromatography is determined by the polarity of the compound and impurities.

Spectroscopic Characterization: The Fingerprint of a Molecule

Accurate structural elucidation is non-negotiable in chemical synthesis. The following section details the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The vinyl protons of the exocyclic methylene group would appear as singlets or narrowly split multiplets in the olefinic region (around 4.8-5.0 ppm). The protons on the cyclobutane ring would exhibit complex splitting patterns due to cis and trans coupling, typically appearing in the aliphatic region (around 2.0-3.5 ppm). The singlet for the methyl ester protons would be found further downfield (around 3.7 ppm).[3][4][5]

-

¹³C NMR: The carbon NMR spectrum would provide key information about the carbon framework. The carbonyl carbon of the ester would resonate significantly downfield (around 170-175 ppm). The sp² carbons of the methylene group would appear in the olefinic region (around 100-150 ppm), while the sp³ carbons of the cyclobutane ring and the methyl ester would be found in the aliphatic region (around 20-60 ppm).[6][7]

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying key functional groups. The most prominent absorption bands would be:

-

A strong C=O stretch from the ester group, typically in the region of 1730-1750 cm⁻¹.[8][9][10]

-

A C=C stretch from the exocyclic double bond around 1650-1680 cm⁻¹.[8][10]

-

C-H stretching vibrations for the sp² and sp³ hybridized carbons, typically appearing just above and below 3000 cm⁻¹, respectively.[8][10][11]

-

A C-O stretch from the ester group in the fingerprint region, usually between 1000-1300 cm⁻¹.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at m/z = 126. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃, M-31) and the loss of the carboxyl group (-COOCH₃, M-59).[12][13][14][15][16]

Applications in Drug Discovery and Development: A Scaffold for Innovation

The unique conformational constraints imposed by the cyclobutane ring make this compound an attractive scaffold in medicinal chemistry. Its incorporation into drug candidates can influence key properties such as metabolic stability, receptor binding affinity, and overall pharmacokinetic profiles.[17]

The exocyclic double bond serves as a versatile handle for a variety of chemical transformations, including:

-

Michael Additions: The electron-withdrawing ester group activates the double bond for conjugate addition reactions, allowing for the introduction of a wide range of nucleophiles.

-

Cycloadditions: The double bond can participate in various cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, to construct more complex polycyclic systems.

-

Hydrogenation: Selective reduction of the double bond can provide access to the corresponding methyl 3-methylcyclobutanecarboxylate.

-

Oxidative Cleavage: Ozonolysis or other oxidative cleavage methods can be used to transform the methylene group into a carbonyl group, providing a ketone handle for further functionalization.

While specific blockbuster drugs containing this exact moiety are not yet prevalent, the cyclobutane motif is increasingly being explored in drug design. The principles of "magic methyl" effects, where the introduction of a methyl group can dramatically improve a compound's properties, are often at play when incorporating such small, conformationally restricted rings.[4][18][19]

Workflow for Incorporating the Scaffold in a Drug Discovery Program

Caption: A generalized workflow for utilizing this compound in a drug discovery program.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[20][21][22]

-

Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and sources of ignition.[22]

-

Toxicity: While specific toxicological data for this compound is limited, it should be handled with the care afforded to all laboratory chemicals. Assume it may be harmful if swallowed, inhaled, or absorbed through the skin.[18]

Conclusion and Future Outlook

This compound is more than just a simple ester; it is a powerful tool in the arsenal of the modern synthetic chemist. Its unique structural features provide a gateway to a vast chemical space, enabling the construction of novel and complex molecules with potential applications in drug discovery and materials science. As our understanding of the intricate relationship between molecular architecture and biological function deepens, the importance of versatile and strategically designed building blocks like this one will only continue to grow. It is with great anticipation that we await the innovative discoveries that will undoubtedly emerge from the creative application of this remarkable compound.

References

- 1. nbinno.com [nbinno.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 4. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968) [hmdb.ca]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0030027) [hmdb.ca]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. nbinno.com [nbinno.com]

- 18. capotchem.com [capotchem.com]

- 19. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to Methyl 3-Methylenecyclobutanecarboxylate: Structure, Synthesis, and Applications

Introduction: The Utility of a Strained Ring System in Synthesis

Methyl 3-methylenecyclobutanecarboxylate is a fascinating and highly versatile organic compound that has garnered attention within the research and development sectors of chemical synthesis. Its structure, which incorporates a strained cyclobutane ring, an exocyclic double bond, and a methyl ester functional group, makes it a valuable and reactive building block for the synthesis of more complex molecular architectures. The inherent ring strain and the presence of multiple reactive sites provide a unique chemical profile, allowing for a diverse range of transformations.

This guide provides an in-depth analysis of this compound, covering its molecular structure, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its applications as a key intermediate in advanced organic synthesis. For researchers and professionals in drug development, understanding the nuances of such building blocks is paramount for the efficient design and execution of novel synthetic pathways.

Molecular Structure and Physicochemical Properties

Molecular Structure

The structure of this compound is characterized by a four-membered carbon ring with a methyl ester group at the C1 position and an exocyclic methylene group at the C3 position.

Figure 1: 2D Molecular Structure of this compound.

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| IUPAC Name | methyl 3-methylidenecyclobutane-1-carboxylate | ChemBK[1] |

| CAS Number | 15963-40-3 | ChemBK[1] |

| Molecular Formula | C₇H₁₀O₂ | ChemBK[1] |

| Molecular Weight | 126.15 g/mol | NINGBO INNO PHARMCHEM CO.,LTD.[2] |

| Boiling Point | 56-59 °C (at 20 Torr) | ChemBK[1] |

| Density | 1.01 ± 0.1 g/cm³ (Predicted) | ChemBK[1] |

| Storage Condition | 2-8°C | ChemBK[1] |

Synthesis and Mechanistic Insights

The most direct and common laboratory synthesis of this compound involves the Wittig olefination of its corresponding ketone precursor, methyl 3-oxocyclobutanecarboxylate. This method is highly efficient for converting a carbonyl group into an exocyclic double bond.

Representative Synthesis Protocol: Wittig Olefination

This protocol describes the conversion of methyl 3-oxocyclobutanecarboxylate to this compound using methylenetriphenylphosphorane, a classic Wittig reagent.

Materials:

-

Methyltriphenylphosphonium bromide (CH₃PPh₃Br)

-

Strong base (e.g., n-Butyllithium (n-BuLi) or Potassium tert-butoxide (t-BuOK))

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl 3-oxocyclobutanecarboxylate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or MTBE

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Ylide Generation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents). Add anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add a solution of a strong base, such as n-BuLi in hexanes or t-BuOK in THF (1.05 equivalents), to the stirred suspension. The formation of the bright yellow-orange methylenetriphenylphosphorane ylide will be observed. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Olefination Reaction: Cool the ylide solution back down to 0 °C. Add a solution of methyl 3-oxocyclobutanecarboxylate (1.0 equivalent) in anhydrous THF dropwise to the ylide solution over 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or MTBE (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure. The crude product will contain the desired ester and triphenylphosphine oxide as a byproduct.

-

Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.

Mechanistic Rationale

The Wittig reaction is a cornerstone of organic synthesis for alkene formation. The causality behind the experimental choices is rooted in the mechanism:

-

Anhydrous Conditions: The Wittig ylide is a strong base and is highly reactive towards protic solvents like water. Therefore, anhydrous solvents and an inert atmosphere are critical to prevent quenching of the ylide and ensure high yields.

-

Strong Base: A strong, non-nucleophilic base is required to deprotonate the phosphonium salt, which has a pKa of approximately 22-35 depending on the substituents. n-BuLi and t-BuOK are common choices that efficiently generate the ylide without competing side reactions.

-

Reaction Mechanism: The reaction proceeds through a [2+2] cycloaddition between the ylide and the ketone to form a transient four-membered oxaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to collapse, forming the desired alkene and the thermodynamically stable triphenylphosphine oxide. The formation of the strong P=O bond is the driving force for this reaction.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

Methylene protons (=CH₂): A singlet or narrow multiplet is expected around δ 4.8-5.0 ppm.

-

Methyl ester protons (-OCH₃): A sharp singlet is expected around δ 3.7 ppm.

-

Cyclobutane ring protons (-CH₂- and -CH-): A series of complex multiplets would be expected in the range of δ 2.5-3.5 ppm. The methine proton adjacent to the ester will likely be the most downfield of this group.

-

-

¹³C NMR:

-

Ester carbonyl carbon (-C=O): A signal is expected around δ 170-175 ppm.

-

Alkene carbons (=C< and =CH₂): Two signals are expected in the vinyl region, with the quaternary carbon around δ 140-150 ppm and the methylene carbon around δ 105-115 ppm.

-

Methyl ester carbon (-OCH₃): A signal is expected around δ 52 ppm.

-

Cyclobutane ring carbons (-CH₂- and -CH-): Signals are expected in the aliphatic region, typically between δ 30-45 ppm.

-

Applications in Synthetic Chemistry

This compound is a valuable intermediate due to its unique structural features, which allow for a variety of subsequent chemical transformations.

-

Bioisosteric Replacement: The cyclobutane motif is increasingly used in medicinal chemistry as a bioisostere for aromatic rings. Replacing flat aromatic systems with three-dimensional, C(sp³)-rich scaffolds like cyclobutanes can improve physicochemical properties such as solubility and metabolic stability, which are critical in drug design.

-

Access to Diverse Scaffolds: The exocyclic double bond can be subjected to a wide range of reactions, including:

-

Hydrogenation: to produce the corresponding methyl 3-methylcyclobutanecarboxylate.

-

Epoxidation: to form a spiro-epoxide, which can be opened by various nucleophiles.

-

Diels-Alder and other Cycloaddition Reactions: Acting as a dienophile or dipolarophile to construct more complex polycyclic systems.

-

Michael Addition: The strained ring system can influence the reactivity of conjugated systems derived from this core structure.

-

The ester functionality provides a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or conversion to an amide, further expanding the synthetic utility of this building block.

Conclusion

This compound is a potent and versatile building block in modern organic synthesis. Its preparation via the Wittig reaction is a reliable method, providing access to a strained and functionalized scaffold. The combination of the cyclobutane ring, the exocyclic methylene group, and the methyl ester allows for a diverse array of chemical modifications. For researchers in drug discovery and development, this compound represents a key intermediate for accessing novel chemical space and for the synthesis of molecules with potentially improved pharmacokinetic and pharmacodynamic profiles. As the demand for non-aromatic, three-dimensional molecular scaffolds continues to grow, the importance of intermediates like this compound is set to increase.

References

An In-Depth Technical Guide to the Spectroscopic Data of Methyl 3-methylenecyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methylenecyclobutanecarboxylate (CAS No. 15963-40-3) is a valuable synthetic intermediate in organic chemistry, particularly in the construction of complex molecular architectures. Its strained four-membered ring and reactive exocyclic double bond make it a versatile building block for various chemical transformations.[1][2] Accurate and thorough spectroscopic characterization is paramount for confirming the identity and purity of this compound, ensuring the reliability and reproducibility of subsequent reactions. This guide presents a detailed examination of its spectroscopic signature.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to understand the molecular structure of this compound. The molecule consists of a cyclobutane ring, a methyl ester group, and an exocyclic methylene group. This unique combination of functional groups gives rise to a distinct set of signals in various spectroscopic analyses.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.80 | m | 2H | =CH₂ (vinylic protons) |

| ~3.70 | s | 3H | -OCH₃ (methyl ester) |

| ~3.13 | m | 1H | -CH- (methine proton) |

| ~2.95 | m | 4H | -CH₂- (ring methylene protons) |

Interpretation and Rationale:

-

Vinylic Protons (=CH₂): The two protons of the exocyclic methylene group are expected to appear as a multiplet around 4.80 ppm. Their chemical shift is in the characteristic range for vinylic protons, and they will likely show geminal and allylic coupling to the adjacent ring protons.

-

Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet at approximately 3.70 ppm due to the absence of adjacent protons.

-

Methine Proton (-CH-): The single proton attached to the carbon bearing the ester group is expected to be a multiplet around 3.13 ppm, coupled to the adjacent methylene protons of the ring.

-

Ring Methylene Protons (-CH₂-): The four protons on the two methylene groups of the cyclobutane ring are diastereotopic and will appear as a complex multiplet around 2.95 ppm. Their chemical shifts are influenced by the ring strain and the neighboring substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~174 | C=O (ester carbonyl) |

| ~145 | =C< (quaternary olefinic carbon) |

| ~108 | =CH₂ (vinylic carbon) |

| ~52 | -OCH₃ (methyl ester) |

| ~40 | -CH- (methine carbon) |

| ~35 | -CH₂- (ring methylene carbons) |

Interpretation and Rationale:

-

Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is the most deshielded and will appear at the lowest field, typically around 174 ppm.

-

Olefinic Carbons (=C< and =CH₂): The two sp² hybridized carbons of the double bond will be in the vinylic region. The quaternary carbon is expected around 145 ppm, while the methylene carbon will be further upfield at approximately 108 ppm.

-

Methyl Ester Carbon (-OCH₃): The carbon of the methyl group of the ester will be found around 52 ppm.

-

Methine Carbon (-CH-): The sp³ hybridized carbon attached to the ester group will resonate at about 40 ppm.

-

Ring Methylene Carbons (-CH₂-): The two equivalent methylene carbons of the cyclobutane ring are expected to have a chemical shift of around 35 ppm.

Experimental Protocol: NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~3080 | Medium | =C-H stretch | Alkene |

| ~2950 | Medium | C-H stretch | Alkane |

| ~1735 | Strong | C=O stretch | Ester |

| ~1650 | Medium | C=C stretch | Alkene |

| ~1170 | Strong | C-O stretch | Ester |

| ~890 | Strong | =C-H bend (out-of-plane) | Alkene (1,1-disubstituted) |

Interpretation and Rationale:

-

=C-H Stretch: The peak around 3080 cm⁻¹ is characteristic of the C-H stretching vibration of the sp² hybridized carbons of the methylene group.

-

C-H Stretch: The absorption at approximately 2950 cm⁻¹ corresponds to the C-H stretching of the sp³ hybridized carbons in the cyclobutane ring and the methyl group.

-

C=O Stretch: A strong, sharp absorption band around 1735 cm⁻¹ is a definitive indicator of the carbonyl group in the ester functionality.

-

C=C Stretch: The stretching vibration of the carbon-carbon double bond of the exocyclic methylene group is expected to appear around 1650 cm⁻¹.

-

C-O Stretch: The strong band at approximately 1170 cm⁻¹ is due to the C-O stretching vibration of the ester group.

-

=C-H Bend: A strong band around 890 cm⁻¹ is characteristic of the out-of-plane bending of the =C-H bonds in a 1,1-disubstituted alkene, which is a key feature for identifying the exocyclic methylene group.

Experimental Protocol: IR Data Acquisition

Caption: Workflow for IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 126 | [M]⁺, Molecular ion |

| 95 | [M - OCH₃]⁺ |

| 67 | [M - COOCH₃]⁺ |

Interpretation and Rationale:

-

Molecular Ion ([M]⁺): The molecular ion peak is expected at an m/z value of 126, corresponding to the molecular weight of the compound (C₇H₁₀O₂).

-

[M - OCH₃]⁺ Fragment: Loss of the methoxy radical (-OCH₃) from the ester group would result in a fragment with an m/z of 95.

-

[M - COOCH₃]⁺ Fragment: Cleavage of the entire methyl carboxylate group would lead to a fragment with an m/z of 67.

Experimental Protocol: Mass Spectrometry Data Acquisition

Caption: Workflow for Mass Spectrometry data acquisition.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the identification and characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS techniques allows for an unambiguous confirmation of its unique molecular structure. The detailed protocols and interpretations are designed to assist researchers in obtaining and analyzing high-quality data, thereby ensuring the integrity of their scientific endeavors.

References

Chemical reactivity of the methylenecyclobutane ring

An In-Depth Technical Guide to the Chemical Reactivity of the Methylenecyclobutane Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methylenecyclobutane motif, a strained four-membered carbocycle featuring an exocyclic double bond, represents a fascinating and synthetically versatile scaffold. Its inherent ring strain, a consequence of significant angle and torsional strain, dictates a unique and diverse reactivity profile that distinguishes it from other cycloalkanes and alkenes. This guide provides a comprehensive exploration of the chemical reactivity of the methylenecyclobutane ring, delving into its structural underpinnings, key reaction classes, and modern synthetic applications. We will examine cycloaddition reactions, various modes of ring-opening and rearrangement, and the strategic application of this moiety in the context of medicinal chemistry and drug discovery. This document serves as a technical resource, offering field-proven insights, detailed experimental protocols, and a robust framework for researchers seeking to harness the synthetic potential of this strained ring system.

The Structural Core and Its Energetic Landscape

Unique Structural Features and Inherent Strain

The chemistry of methylenecyclobutane is fundamentally governed by its strained molecular architecture. The cyclobutane ring possesses a significant amount of strain energy, estimated to be around 26.3 kcal/mol[1][2]. This is substantially higher than that of cyclopentane (~6.2 kcal/mol) and cyclohexane (virtually strain-free) and is comparable to the strain in cyclopropane (~27.5 kcal/mol)[1][2]. This strain arises from two primary factors:

-

Angle Strain: The ideal sp³ C-C-C bond angle is 109.5°. In a planar cyclobutane, the internal angles would be a rigid 90°, creating substantial deviation and strain. To partially alleviate this, the cyclobutane ring adopts a puckered or "butterfly" conformation.

-

Torsional Strain: Eclipsing interactions between adjacent hydrogen atoms further contribute to the overall strain energy.

The presence of the exocyclic sp²-hybridized carbon atom introduces additional electronic and steric features that influence the ring's reactivity. This double bond serves as a key handle for a variety of chemical transformations.

Implications of Strain on Reactivity

The high strain energy makes the methylenecyclobutane ring a kinetically and thermodynamically poised substrate for reactions that can relieve this strain. Consequently, its reactivity is characterized by a propensity for ring-opening and rearrangement reactions that are not readily observed in less strained systems[3][4]. The exocyclic double bond provides a site for addition reactions, but the subsequent fate of the molecule is often dictated by the underlying drive to open the four-membered ring. This unique interplay between alkene reactivity and ring strain relief is the cornerstone of methylenecyclobutane chemistry.

Synthesis of the Methylenecyclobutane Core

Access to structurally diverse methylenecyclobutanes is critical for their application in research and development. While classical methods exist, modern catalytic approaches have significantly expanded the accessibility and functional group tolerance of these syntheses.

Classical Synthetic Approaches

Traditional routes to methylenecyclobutanes often involve multi-step sequences. Key historical methods include:

-

Wittig-type reactions with cyclobutanones.[3]

-

Cycloaddition of acrylonitrile to allene to produce methylenecyclobutanecarbonitrile.[6]

These methods, while foundational, can be limited by the availability of starting materials and functional group compatibility.[7]

Modern Catalytic Methods: Copper-Catalyzed Borylative Cyclization

A significant advancement is the copper-catalyzed borylative cyclization of linear alkynes, which provides a modular and highly versatile entry to a wide array of substituted methylenecyclobutanes.[7][8] This strategy addresses many of the limitations of older methods, offering excellent yields and compatibility with various functional groups.[8]

The reaction transforms readily available linear alkynes into (boromethylene)cyclobutanes. Mechanistic studies indicate that an N-heterocyclic carbene (NHC) ligand on the copper catalyst is crucial for achieving high regioselectivity and promoting the strained ring closure.[8] The resulting boronic ester can be further functionalized, expanding the chemical space accessible from this reaction.[7]

Caption: Copper-Catalyzed Borylative Cyclization Pathway.

Experimental Protocol: General Procedure for Copper-Catalyzed Borylative Cyclization

This protocol is adapted from the work of Su et al., Chem. Sci., 2023.[8]

-

Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add the copper catalyst (e.g., CuCl), an N-heterocyclic carbene ligand (e.g., IMes), and a base (e.g., NaOt-Bu).

-

Reagent Addition: Add the linear alkyne starting material and bis(pinacolato)diboron (B₂pin₂).

-

Solvent: Add the appropriate anhydrous solvent (e.g., THF).

-

Reaction: Stir the mixture at a specified temperature (e.g., 50 °C) for 12-20 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired (boromethylene)cyclobutane.

Key Reaction Classes and Mechanisms

The reactivity of methylenecyclobutane can be broadly categorized into transformations that preserve the ring structure and those that leverage strain release through ring-opening or rearrangement.

References

- 1. benchchem.com [benchchem.com]

- 2. Strain Energy Increments [owl.umass.edu]

- 3. researchgate.net [researchgate.net]

- 4. quora.com [quora.com]

- 5. SYNTHESES AND REACTIONS IN THE CYCLOBUTANE SERIES | Semantic Scholar [semanticscholar.org]

- 6. RU2186764C1 - Method of synthesis of methylenecyclobutane carbonitrile - Google Patents [patents.google.com]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. Copper catalyst behind general strategy for synthesising methylenecyclobutane compounds | Research | Chemistry World [chemistryworld.com]

Methyl 3-methylenecyclobutanecarboxylate: A Versatile Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 3-methylenecyclobutanecarboxylate is a unique and highly versatile chemical intermediate whose value is derived from the inherent reactivity of its strained four-membered ring and strategically placed exocyclic double bond. This combination of structural features makes it an attractive building block for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, key chemical properties, characteristic reactivity, and notable applications, offering field-proven insights for professionals engaged in advanced chemical research and development.

Introduction: The Strategic Value of Strained Ring Systems

Cyclobutane derivatives hold a unique position in organic chemistry. The significant ring strain (approximately 26 kcal/mol) of the four-membered carbocycle provides a powerful thermodynamic driving force for a variety of ring-opening reactions. When combined with functional handles, such as the exocyclic alkene and ester moiety in this compound, this inherent reactivity can be precisely controlled and channeled into elegant synthetic transformations.

This molecule, identified by its CAS number 15963-40-3, serves as a linchpin intermediate, enabling chemists to access diverse molecular scaffolds that would be challenging to construct through traditional linear syntheses. Its structural rigidity and defined stereochemical presentation also allow for the construction of complex, three-dimensional molecules, a critical aspect of modern drug design.

Physicochemical Properties and Specifications

The utility of any chemical reagent begins with a thorough understanding of its physical and chemical properties. This compound is a colorless to yellow liquid, and its key properties are summarized below. High purity, often exceeding 99%, is commercially available and crucial for minimizing side reactions and ensuring reproducibility in multi-step syntheses.

| Property | Value | Reference(s) |

| CAS Number | 15963-40-3 | [1] |

| Molecular Formula | C₇H₁₀O₂ | [1] |

| Molecular Weight | 126.15 g/mol | [1] |

| Boiling Point | 56-59 °C (at 20 Torr) | [1] |

| Density | 1.01 ± 0.1 g/cm³ | [1] |

| Refractive Index | 1.5014 (at 20 °C) | [2] |

| SMILES | COC(=O)C1CC(=C)C1 | |

| InChI Key | OSWTXCSCDKIANQ-UHFFFAOYSA-N |

Synthesis and Manufacturing

A reliable and scalable synthesis is paramount for the widespread adoption of a chemical building block. This compound is typically prepared via a two-step sequence starting from 3-methylenecyclobutanecarbonitrile. The process involves the hydrolysis of the nitrile to the corresponding carboxylic acid, followed by esterification.

Step 1: Hydrolysis of 3-methylenecyclobutanecarbonitrile

The synthesis begins with the hydrolysis of the nitrile precursor. This reaction is typically carried out under basic conditions, which effectively converts the nitrile group to a carboxylate salt, followed by acidification to yield the free carboxylic acid.

Exemplary Protocol:

-

To a solution of 3-methylenecyclobutanecarbonitrile (5.0 g, 53.7 mmol) in ethanol (20 mL), add an aqueous solution of potassium hydroxide (35%, 34.4 g, 215 mmol).[3]

-

Heat the resulting mixture to reflux and maintain overnight.[3]

-

After cooling, remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution to below 10 °C and carefully acidify with concentrated HCl to a pH of 5.[3]

-

Extract the product with ethyl acetate (2 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under vacuum to afford 3-methylenecyclobutanecarboxylic acid.[3]

Step 2: Esterification to this compound

The final step is the esterification of the carboxylic acid. While classic Fischer esterification using methanol and a strong acid catalyst is possible, a common and effective method utilizes an alkylating agent like dimethyl sulfate under basic conditions.[1][4] This method avoids the use of large excesses of alcohol and the need to remove water.

Detailed Experimental Protocol:

-

In a reaction vessel, dissolve 3-methylenecyclobutanecarboxylic acid (11.0 g, 98.1 mmol) and potassium carbonate (27.1 g, 196 mmol) in acetone (100 mL).[1]

-

To this suspension, slowly add dimethyl sulfate (14.8 g, 117 mmol) at room temperature (25 °C).[1]

-

Heat the reaction mixture to 70 °C and maintain for 12 hours, monitoring for completion by TLC or GC-MS.[1]

-

Upon completion, cool the mixture and quench the reaction by adding water (20 mL).

-

Extract the product with dichloromethane (3 x 30 mL).[1]

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield this compound as a yellow oil (typical yield: 97%).[1]

Chemical Reactivity and Transformation Potential

The synthetic utility of this compound is defined by the reactivity of its two key functional groups: the exocyclic double bond and the strained cyclobutane ring. This dual reactivity allows for a diverse range of chemical transformations.

Reactions of the Exocyclic Double Bond

The exocyclic C=C double bond is susceptible to a wide array of addition reactions. Its accessibility makes it a prime target for transformations while preserving the core cyclobutane scaffold.

-

Cycloaddition Reactions: The alkene can act as a dienophile or dipolarophile in cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions. These reactions are powerful tools for rapidly building molecular complexity and constructing polycyclic systems.[5]

-

Electrophilic and Radical Additions: The double bond readily undergoes addition reactions. A notable example is the hydroboration-oxidation reaction, which converts the methylene group into a primary alcohol. This transformation is documented in the patent literature as a means to introduce a hydroxymethyl group, a key functional handle for further elaboration in drug synthesis.[3]

Workflow: Hydroboration-Oxidation

-

Hydroboration: this compound is treated with a borane source, such as borane-tetrahydrofuran complex (BH₃·THF). The boron adds to the less substituted carbon of the alkene.[3]

-

Oxidation: The resulting organoborane intermediate is then oxidized in situ using a mixture of sodium hydroxide and hydrogen peroxide. This replaces the carbon-boron bond with a carbon-oxygen bond, yielding the primary alcohol with anti-Markovnikov regioselectivity.[3]

Ring-Opening Reactions

The high ring strain of the cyclobutane core facilitates ring-opening reactions under thermal, photochemical, or metal-catalyzed conditions. This provides a synthetic pathway to linear or larger cyclic structures that retain the functionality of the original molecule. Ring-opening metathesis polymerization (ROMP) is one such application where the ring strain provides the driving force for polymerization, making this molecule a potential monomer for novel materials.[5]

Applications in Drug Discovery and Organic Synthesis

The true measure of a building block's value is its demonstrated use in the synthesis of high-value target molecules. This compound has been cited in several patents as a key starting material for the synthesis of complex pharmaceutical agents.

Case Study: Synthesis of ROR-gamma Inhibitors

Retinoid-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a critical role in the regulation of immune responses, particularly in the differentiation of Th17 cells. Modulators of RORγ are actively being pursued as potential treatments for autoimmune diseases. In a patent describing novel RORγ inhibitors, this compound is used as a starting material to construct a key (3-(hydroxymethyl)cyclobutyl)methanol intermediate via the hydroboration-oxidation reaction described previously.[3] This diol fragment is then incorporated into the final complex drug molecule.

Case Study: Synthesis of TEAD Modulators

The TEA domain (TEAD) family of transcription factors are critical downstream effectors of the Hippo signaling pathway, which is implicated in organ size control and tumorigenesis. In a patent disclosure for novel TEAD modulators, this compound is employed as an electrophile in a Michael addition reaction.[6] This demonstrates the utility of the ester-activated cyclobutane system in forming new carbon-carbon or carbon-heteroatom bonds, a fundamental strategy in building drug candidates.

Characterization and Analytical Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments.

-

Vinyl Protons (=CH₂): A signal, likely a multiplet, is expected in the alkene region, around δ 4.7-4.9 ppm.

-

Methine Proton (-CH-CO₂Me): A multiplet corresponding to the single proton on the carbon bearing the ester group.

-

Ring Methylene Protons (-CH₂-): Multiple signals, likely complex multiplets due to restricted rotation and diastereotopicity, would appear in the aliphatic region (δ 2.5-3.5 ppm).

-

Methyl Protons (-OCH₃): A sharp singlet at approximately δ 3.7 ppm.

-

-

¹³C NMR: The carbon NMR spectrum should display seven distinct resonances.

-

Carbonyl Carbon (C=O): In the typical ester range, δ ~170-175 ppm.

-

Alkene Carbons (=C and =CH₂): Two signals in the vinyl region (δ ~100-150 ppm), with the quaternary carbon appearing further downfield.

-

Methyl Carbon (-OCH₃): A signal around δ 52 ppm.

-

Ring Carbons (-CH- and -CH₂-): Three signals in the aliphatic region (δ ~25-50 ppm).

-

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would be expected to show the molecular ion peak [M]⁺ at m/z = 126. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) or the carbomethoxy group (-CO₂CH₃, m/z = 59).

-

Infrared (IR) Spectroscopy: The IR spectrum should prominently feature:

-

A strong C=O stretch for the ester at ~1730-1750 cm⁻¹.

-

A C=C stretch for the exocyclic double bond around 1650 cm⁻¹.

-

C-O stretching bands in the 1000-1300 cm⁻¹ region.

-

=C-H stretching just above 3000 cm⁻¹.

-

Conclusion

This compound is more than a simple organic ester; it is a strategically designed building block that offers a powerful combination of reactivity, rigidity, and functionality. Its ability to participate in both additions to the exocyclic double bond and ring-opening reactions of the strained core provides chemists with a versatile toolkit for constructing novel and complex molecules. As demonstrated by its use in the synthesis of advanced pharmaceutical intermediates, its importance in modern organic synthesis and drug discovery is well-established and continues to grow. For research professionals seeking to innovate, this compound represents a key intermediate for unlocking new synthetic pathways and accessing novel chemical space.

References

Methyl 3-methylenecyclobutanecarboxylate: A Technical Guide to Safe Handling and Application in Synthesis

Abstract

This technical guide provides a comprehensive overview of Methyl 3-methylenecyclobutanecarboxylate (CAS No. 15963-40-3), a versatile building block in modern organic and medicinal chemistry. The unique structural features of this compound, namely its strained cyclobutane core and a reactive exocyclic double bond, make it a valuable intermediate for the synthesis of complex molecular architectures.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, safe handling protocols, reactivity profile, and applications in pharmaceutical development. The causality behind experimental choices and the importance of self-validating safety systems are emphasized throughout.

Chemical and Physical Properties

This compound is a clear, colorless liquid.[2] A thorough understanding of its fundamental properties is the first step in its safe and effective use.

| Property | Value | Source |

| CAS Number | 15963-40-3 | [3] |

| Molecular Formula | C₇H₁₀O₂ | [3] |

| Molecular Weight | 126.15 g/mol | [2][3] |

| Boiling Point | 56-59 °C at 20 Torr | [3] |

| Predicted Density | 1.01±0.1 g/cm³ | [3] |

| Storage Temperature | 2-8°C | [3] |

Hazard Identification and GHS Classification

While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, its structural similarity to other methyl esters and cyclic alkenes allows for a presumptive hazard assessment based on the Globally Harmonized System (GHS). The following classifications should be considered provisional and handled with the assumption that the compound is hazardous.

Presumptive GHS Classification:

-

Flammable Liquids: Category 3 (H226: Flammable liquid and vapor).[4] Esters of this molecular weight are often flammable.

-

Serious Eye Damage/Irritation: Category 2A (H319: Causes serious eye irritation).[5] Many esters are eye irritants.

-

Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation).[5] Prolonged or repeated skin contact should be avoided.

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335: May cause respiratory irritation).[5] Inhalation of vapors should be minimized.

Hazard Pictograms (Presumptive):

Signal Word: Warning

Hazard Statements:

-

H226: Flammable liquid and vapor.[4]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Precautionary Statements: A comprehensive set of precautionary statements is crucial for the safe handling of this compound.[4][5]

-

Prevention: P210, P233, P240, P241, P242, P243, P261, P264, P271, P280

-

Response: P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364, P370+P378

-

Storage: P403+P235, P405

-

Disposal: P501

Safe Handling and Storage Protocols

The following protocols are designed to create a self-validating system of safety when working with this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure.

Caption: PPE workflow for handling this compound.

Engineering Controls

-

Ventilation: All manipulations of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[6]

-

Ignition Sources: Due to its flammability, all sources of ignition, including open flames, hot plates, and spark-producing equipment, must be eliminated from the work area.[4] Use explosion-proof electrical equipment.

-

Static Discharge: Take precautionary measures against static discharge by grounding all containers and equipment.

Storage

-

Temperature: Store in a refrigerator at 2-8°C.[3]

-

Container: Keep the container tightly closed and in a dry, well-ventilated place.[6]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

Spill and Emergency Procedures

-

Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Major Spills: Evacuate the area and prevent the spread of the spill. If safe to do so, contain the spill. Ensure adequate ventilation.

-

Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[4] Water spray may be used to cool containers.

Reactivity Profile and Synthetic Applications

The synthetic utility of this compound stems from its unique structural motifs. The strained cyclobutane ring can undergo ring-opening reactions, while the exocyclic double bond is susceptible to a variety of addition reactions.

General Reactivity

-

Stability: The compound is stable under recommended storage conditions.[7]

-

Hazardous Polymerization: Hazardous polymerization is not expected to occur.[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide and carbon dioxide.[6]

Applications in Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of novel pharmaceutical compounds. Its rigid, three-dimensional structure is often exploited to introduce specific conformational constraints in drug molecules, which can enhance binding affinity and selectivity for biological targets.[1]

A common synthetic transformation involves the reaction of the exocyclic double bond. For instance, epoxidation followed by nucleophilic ring-opening can generate highly functionalized cyclobutane derivatives.

Caption: A representative synthetic pathway utilizing this compound.

Experimental Protocols

The following is a general, illustrative protocol for a reaction involving this compound. Note: This is a template and should be adapted based on the specific reaction being performed.

Illustrative Protocol: Epoxidation of this compound

-

Preparation:

-

Ensure the fume hood is clean and operational.

-

Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Charge the flask with this compound (1.0 eq) and a suitable solvent (e.g., dichloromethane).

-

-

Reaction:

-

Cool the reaction mixture to 0°C in an ice bath.

-

Dissolve meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) in the same solvent and add it to the dropping funnel.

-

Add the m-CPBA solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

-

Workup:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

-

Characterization:

-

Characterize the purified product by NMR, IR, and mass spectrometry.

-

Spectroscopic Characterization

While a specific spectrum for this compound is not provided in the search results, the expected characteristic peaks are as follows:

-

¹H NMR:

-

Singlet around 3.7 ppm (3H, -OCH₃).

-

Multiplets in the region of 2.0-3.5 ppm corresponding to the cyclobutane ring protons.

-

Signals in the vinylic region (around 4.5-5.0 ppm) for the exocyclic methylene protons (=CH₂).

-

-

¹³C NMR:

-

A signal for the ester carbonyl carbon (~170-175 ppm).

-

Signals for the sp² carbons of the double bond (~100-150 ppm).

-

Signals for the sp³ carbons of the cyclobutane ring and the methoxy group.

-

-

IR Spectroscopy:

Conclusion

This compound is a valuable and reactive intermediate with significant potential in pharmaceutical and chemical synthesis. Its safe and effective use hinges on a thorough understanding of its properties, a robust implementation of safety protocols, and a well-considered experimental design. This guide provides a foundational framework for researchers to handle this compound responsibly and unlock its synthetic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. roco.global [roco.global]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.be [fishersci.be]

- 8. infrared spectrum of methyl ethanoate C3H6O2 CH3COOCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to Methyl 3-methylenecyclobutanecarboxylate for Advanced Research and Development

Introduction: The Strategic Value of a Strained Scaffold

In the landscape of modern medicinal chemistry and materials science, the pursuit of novel molecular architectures that offer precise three-dimensional arrangements of functional groups is paramount. Among the diverse array of available building blocks, strained ring systems have garnered significant attention for their ability to confer unique conformational properties and metabolic profiles to lead compounds. Methyl 3-methylenecyclobutanecarboxylate (CAS No. 15963-40-3), a seemingly simple yet structurally distinct molecule, has emerged as a key intermediate for researchers and drug development professionals. Its inherent ring strain and strategically placed reactive handles—an exocyclic double bond and an ester functionality—make it a versatile scaffold for the synthesis of complex molecular targets.[1][2]

The rigid, puckered conformation of the cyclobutane ring, in contrast to more flexible cycloalkanes, can offer significant advantages in drug design, including enhanced potency, improved selectivity, and favorable pharmacokinetic properties.[2][3] This guide provides an in-depth technical overview of this compound, covering its procurement, quality control, synthesis, and strategic applications, designed to empower researchers to leverage its full potential in their R&D endeavors.

Procurement and Purity Analysis: Ensuring Quality from the Start

The reliability of any synthetic endeavor begins with the quality of the starting materials. For this compound, a number of reputable chemical suppliers offer this compound, often with purities exceeding 99%.[1]

Recommended Suppliers and Available Grades

A survey of the chemical marketplace indicates the availability of this compound from various suppliers, catering to different scales of research and development needs.

| Supplier | Available Grades/Purities |

| Ningbo Inno Pharmchem Co., Ltd. | High Purity (>99%) |

| ChemBK | Research Grade |

| Sigma-Aldrich (Merck) | Research Grade (Purity: 97%) |

| Synthonix Corporation | Research Grade |

This table is a representative summary and not exhaustive. Researchers should always request a certificate of analysis for each batch.

Quality Control and Purity Determination: A Multi-technique Approach

A self-validating protocol for confirming the purity and identity of this compound is crucial. This typically involves a combination of chromatographic and spectroscopic techniques.

Experimental Protocol: Purity Verification

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing purity and identifying volatile impurities.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.[4]

-

GC Conditions (Typical):

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

-

Mass Range: m/z 40-400.[4]

-

Interpretation: The resulting chromatogram should show a single major peak corresponding to the analyte. The mass spectrum of this peak should be consistent with the molecular weight of this compound (126.15 g/mol ) and exhibit a characteristic fragmentation pattern.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation.

-

Sample Preparation: Dissolve the sample in a deuterated solvent, typically chloroform-d (CDCl₃).

-

Expected ¹H NMR Signals (in CDCl₃):

-

A singlet for the methyl ester protons (~3.7 ppm).

-

Signals for the methylene protons of the cyclobutane ring.

-

Signals for the exocyclic methylene protons.

-

A signal for the methine proton of the cyclobutane ring.

-

-

Interpretation: The chemical shifts, splitting patterns, and integration values must be consistent with the structure of this compound. The absence of significant unassignable signals is indicative of high purity.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is useful for confirming the presence of key functional groups.

-

Expected Absorptions:

-

A strong carbonyl (C=O) stretch from the ester group (~1730 cm⁻¹).

-

C-O stretching vibrations.

-

C=C stretching from the exocyclic double bond.

-

-

The logical workflow for quality control is depicted below:

Caption: Quality control workflow for incoming this compound.

Synthesis of this compound

While commercially available, understanding the synthesis of this compound is valuable for custom modifications or large-scale production. A common and effective method involves the Wittig reaction, which converts a ketone into an alkene.[5][6][7] The precursor, Methyl 3-oxocyclobutanecarboxylate, is readily accessible.

Experimental Protocol: Synthesis via Wittig Reaction

This protocol is based on the well-established Wittig olefination of ketones.[7]

-

Preparation of the Wittig Reagent (Methylenetriphenylphosphorane):

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), portion-wise with stirring. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

-

Olefination Reaction:

-

Cool the freshly prepared Wittig reagent back to 0 °C.

-

In a separate flask, dissolve Methyl 3-oxocyclobutanecarboxylate in anhydrous THF.

-

Add the solution of the ketone dropwise to the stirred Wittig reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

The synthetic pathway is illustrated below:

Caption: Synthetic scheme for this compound via the Wittig reaction.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a valuable building block in the synthesis of biologically active molecules. The rigid cyclobutane core serves as a non-planar scaffold that can orient substituents in well-defined vectors, which is crucial for optimizing interactions with biological targets.[2]

Causality of Structural Features in Drug Design

-

Conformational Restriction: The puckered nature of the cyclobutane ring restricts the conformational freedom of the molecule. This pre-organization can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity.[2]

-

Metabolic Stability: The cyclobutane scaffold can be more resistant to metabolic degradation compared to more flexible alkyl chains or other ring systems, thus improving the pharmacokinetic profile of a drug candidate.[8]

-

Vectorial Orientation: The substituents on the cyclobutane ring are held in specific spatial arrangements, allowing for precise positioning of pharmacophoric elements to interact with receptor binding pockets.

-

Reactive Handles: The exocyclic methylene group and the ester functionality are versatile handles for further chemical transformations. The double bond can undergo a variety of reactions, including Michael additions, epoxidations, and hydrogenations. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing points for diversification and attachment of other molecular fragments. The exocyclic methylene group, in particular, can interact with biological targets and is a feature in some natural products with antitumor potential.[9]

Illustrative Application: Scaffolds for Novel Therapeutics

While specific examples of marketed drugs derived directly from this compound are not prominently documented, its structural motif is highly relevant. For instance, the synthesis of novel EP1 receptor antagonists has utilized methylene-linked heterocyclic structures where the spatial arrangement of aromatic systems is critical for activity.[10] this compound serves as an ideal starting point for creating such constrained linkers. The general workflow from this building block to a potential drug candidate is outlined below.

Caption: Drug discovery workflow starting from this compound.

Safety and Handling

As a reactive chemical, proper handling of this compound is essential. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is more than just a simple ester; it is a strategic building block that provides access to the unique and advantageous properties of the cyclobutane scaffold. Its commercial availability in high purity, coupled with well-understood methods for its synthesis and functionalization, makes it an invaluable tool for researchers in drug discovery and advanced materials. By leveraging its conformational rigidity and reactive functionalities, scientists can design and synthesize novel molecules with precisely controlled three-dimensional structures, paving the way for the development of next-generation therapeutics and functional materials.

References

- 1. nbinno.com [nbinno.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Novel methylene-linked heterocyclic EP1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for Methyl 3-methylenecyclobutanecarboxylate in Diels-Alder Reactions

Preamble: A Guide to Unlocking Spirocyclic Complexity

The Diels-Alder reaction stands as a cornerstone of modern synthetic chemistry, offering a powerful and atom-economical method for the construction of six-membered rings.[1][2] Its reliability in controlling stereochemistry has made it an indispensable tool in the synthesis of complex natural products and novel therapeutic agents.[1] This guide focuses on a particularly intriguing yet less-explored dienophile: Methyl 3-methylenecyclobutanecarboxylate.

The unique structural motif of this compound—a strained four-membered ring featuring an exocyclic double bond activated by a conjugated ester—presents a compelling entry point into the synthesis of novel spirocyclic systems. The inherent ring strain and defined geometry of the dienophile suggest the potential for highly stereoselective transformations. This document serves as both a theoretical framework and a practical, model-based guide for researchers looking to harness the synthetic potential of this unique building block. We will delve into the mechanistic underpinnings, provide a robust, adaptable experimental protocol, and explain the critical parameters that govern reaction success.

Section 1: Mechanistic Framework and Stereochemical Considerations

The Diels-Alder reaction is a concerted, pericyclic reaction involving the [4π + 2π] cycloaddition of a conjugated diene and a dienophile.[1] The reaction proceeds through a single, cyclic transition state without the formation of intermediates, which accounts for its high stereospecificity.[1][3]

Electronic Profile of the Dienophile

In a "normal demand" Diels-Alder reaction, the rate is accelerated by the presence of electron-withdrawing groups (EWGs) on the dienophile and electron-donating groups (EDGs) on the diene.[3][4] this compound is well-suited for this role. The methyl carboxylate group (-CO₂Me) is a potent EWG that lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This smaller energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO) facilitates the orbital overlap required for the reaction to proceed efficiently.[5]

The Reaction Pathway: Formation of a Spiro-Fused System

The reaction of this compound with a conjugated diene results in the formation of a spirocyclic adduct, where the cyclobutane ring is joined to the newly formed cyclohexene ring through a single, shared carbon atom. This transformation creates at least one new stereocenter at the spiro-junction and potentially more depending on the diene's structure.

References

Application Notes and Protocols for Cycloaddition Reactions with Methyl 3-Methylenecyclobutanecarboxylate

Introduction: Unlocking Complex Scaffolds with a Strained Alkene

Methyl 3-methylenecyclobutanecarboxylate is a versatile and highly reactive building block for organic synthesis. Its unique structure, featuring a strained cyclobutane ring and an exocyclic double bond, makes it an excellent participant in a variety of cycloaddition reactions. The inherent ring strain of the cyclobutane moiety and the reactivity of the methylidene group provide a powerful driving force for the formation of diverse and complex molecular architectures, particularly spirocyclic and fused-ring systems. These structural motifs are of significant interest to researchers in drug discovery and natural product synthesis due to their prevalence in biologically active molecules.

This comprehensive guide provides detailed application notes and protocols for leveraging this compound in two major classes of cycloaddition reactions: the [4+2] Diels-Alder reaction and the [3+2] 1,3-dipolar cycloaddition. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

[4+2] Cycloaddition: The Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the concerted formation of a six-membered ring from a conjugated diene and a dienophile.[1] In this context, this compound serves as a reactive dienophile due to the electron-withdrawing nature of the ester group, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the double bond.[2]

Causality of Experimental Design

-

Choice of Diene: The reactivity of the diene is crucial. Electron-rich dienes generally react faster in normal-electron-demand Diels-Alder reactions.[1] Cyclic dienes, such as cyclopentadiene and furan, are particularly effective as their s-cis conformation is locked, which is a prerequisite for the reaction to occur.[1][3]

-

Solvent Selection: The choice of solvent can influence the reaction rate and selectivity. While the Diels-Alder reaction can proceed in a variety of solvents, non-polar solvents are often preferred to minimize competing side reactions. In some cases, polar solvents or even water can accelerate the reaction due to hydrophobic effects.[3]

-

Temperature Control: The reaction is thermally allowed and often proceeds at moderate temperatures.[4] However, for less reactive dienes, heating may be necessary. It is important to control the temperature to avoid the retro-Diels-Alder reaction, which can occur at higher temperatures.[4]

-

Lewis Acid Catalysis: To enhance the reactivity of this compound, particularly with less reactive dienes, Lewis acid catalysis can be employed. The Lewis acid coordinates to the carbonyl oxygen of the ester group, further lowering the LUMO energy of the dienophile and accelerating the reaction rate.[5]

Experimental Workflow: Diels-Alder Reaction

Caption: General workflow for a Diels-Alder reaction.

Protocol 1: Thermal [4+2] Cycloaddition with Cyclopentadiene

This protocol describes the reaction of this compound with freshly cracked cyclopentadiene. Cyclopentadiene is a highly reactive diene and a good model substrate for this reaction.[3]

Materials:

-

This compound

-

Dicyclopentadiene

-

Toluene (anhydrous)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer by distillation. Keep the collected cyclopentadiene on ice.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous toluene (5 mL per mmol of dienophile).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the freshly prepared cyclopentadiene (1.2 eq) to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Characterization: Characterize the resulting spiro[bicyclo[2.2.1]hept-5-ene-2,3'-cyclobutan]-1'-carboxylate product by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry. The stereochemistry of the product will likely favor the endo isomer.[2]

| Parameter | Value |

| Reactants | This compound, Cyclopentadiene |

| Solvent | Toluene |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Expected Product | Methyl spiro[bicyclo[2.2.1]hept-5-ene-2,3'-cyclobutane]-1'-carboxylate |

[3+2] Cycloaddition: 1,3-Dipolar Cycloadditions

1,3-dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings.[6] In these reactions, this compound acts as the "dipolarophile," reacting with a "1,3-dipole." This reaction is particularly valuable for the synthesis of spiro-isoxazolines, which are important scaffolds in medicinal chemistry.[7][8]

Causality of Experimental Design

-

Choice of 1,3-Dipole: A variety of 1,3-dipoles can be used, with nitrile oxides being a common choice for the synthesis of isoxazolines.[9] Nitrile oxides are typically generated in situ from the corresponding hydroximoyl chlorides or nitroalkanes to avoid their dimerization.[9]

-